![molecular formula C23H16ClF3N2O5 B2521513 methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-29-8](/img/structure/B2521513.png)

methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

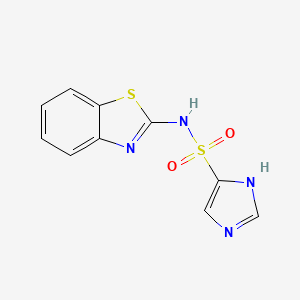

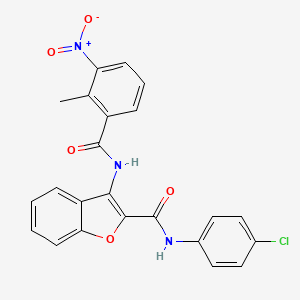

The compound of interest, "methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate," is a complex molecule that appears to be related to the family of 2H-pyran derivatives. These compounds are known for their diverse chemical reactivity and potential biological activities. The molecule contains several functional groups, including an anilino group, a trifluoromethylbenzoyl group, and a pyran ring, which may contribute to its chemical and physical properties.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been explored in various studies. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used as starting materials to create a range of derivatives, including diazanaphthalene and pyrano-pyridine derivatives, through reactions with nucleophilic reagents . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate has been reacted with carbocyclic and heterocyclic 1,3-diketones to synthesize fused pyranones . These methods may provide insights into the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated, revealing a practically planar molecule with specific torsion angles . Another study reported the crystal structure of 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyran-[3,2-c]-benzopyran-5-one, which has a boat conformation for the pyran ring . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 2H-pyran derivatives has been extensively studied. For instance, the rearrangements of 5-acetyl-3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-2H-pyran-2-one into various heterocyclic compounds, such as pyridine and isoxazole derivatives, have been described . These transformations often involve reactions with N-nucleophiles or C-nucleophiles, indicating a versatile chemistry that could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-pyran derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of substitution on the pyran ring, and the overall molecular conformation can affect properties such as solubility, melting point, and reactivity. While the specific properties of "methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate" are not provided, related compounds have been synthesized and characterized using spectroscopic methods, including IR, PMR, 13C NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of the synthesized compounds and for deducing their structural features.

科学的研究の応用

Synthesis and Crystal Structures

Convenient MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans and Transformations : A study described the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction promoted by ammonium acetate. This process led to the formation of ethyl 4-aryl-7-methyl-5-oxo-2-(trifluoromethyl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylates and defluorinated products, serving as precursors for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).

Structural Insights through Crystallography : The crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds were analyzed, revealing hydrogen-bonded dimers and supramolecular aggregation controlled by a combination of π–π interactions and weak hydrogen bonding. This study provided insights into the structural characteristics of such compounds, highlighting their potential in various ring transformations (Kranjc et al., 2012).

Catalysis and Synthetic Applications

Pentafluorophenylammonium Triflate Catalysis : A study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst. This method was noted for its high yields, cleaner reaction, and greener conditions. The synthesized compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, underscoring the potential pharmaceutical applications of these compounds (Ghashang et al., 2013).

Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds : The Diels–Alder reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles were employed for the preparation of trifluoromethyl-containing aromatic compounds such as 3-aminobenzoic acid derivatives. This method demonstrated the significance of the trifluoromethyl group in determining the regioselectivity of the initial cycloaddition, offering a route for the synthesis of complex aromatic compounds (Kondratov et al., 2015).

特性

IUPAC Name |

methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClF3N2O5/c1-33-21(31)17-12-18(29-20(30)13-4-2-5-14(10-13)23(25,26)27)22(32)34-19(17)8-9-28-16-7-3-6-15(24)11-16/h2-12,28H,1H3,(H,29,30)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPHBTDXXWIGQU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClF3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)

![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)

![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)